molecular formula C18H31N B13825364 2-Tridecylpyridine CAS No. 33912-24-2

2-Tridecylpyridine

Cat. No.: B13825364
CAS No.: 33912-24-2
M. Wt: 261.4 g/mol
InChI Key: IQHSKAKXMQNYTA-UHFFFAOYSA-N
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Description

2-Tridecylpyridine is an organic compound with the molecular formula C18H31N It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a pyridine ring substituted with a tridecyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tridecylpyridine can be synthesized through various methods. One common approach involves the alkylation of pyridine with a tridecyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine, followed by the addition of the tridecyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 2-Tridecylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Tridecylamine.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Tridecylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-Tridecylpyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

    2-Decylpyridine: Similar structure with a shorter alkyl chain.

    2-Dodecylpyridine: Similar structure with a slightly shorter alkyl chain.

    2-Tetradecylpyridine: Similar structure with a longer alkyl chain.

Uniqueness: 2-Tridecylpyridine is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where specific hydrophobic interactions are required.

Properties

CAS No.

33912-24-2

Molecular Formula

C18H31N

Molecular Weight

261.4 g/mol

IUPAC Name

2-tridecylpyridine

InChI

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19-18/h13-14,16-17H,2-12,15H2,1H3

InChI Key

IQHSKAKXMQNYTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=N1

Origin of Product

United States

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